![molecular formula C15H22N4O B14279330 4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine CAS No. 141607-52-5](/img/structure/B14279330.png)
4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine: is a fascinating compound with a complex structure. Let’s break it down:
- The pyrrolidine ring, a five-membered nitrogen heterocycle, plays a crucial role in this compound. Medicinal chemists widely use pyrrolidine scaffolds due to their versatility and ability to explore pharmacophore space effectively. The sp³-hybridization of pyrrolidine allows for diverse structural modifications .
Méthodes De Préparation
Synthesis Routes::
Ring Construction: You can synthesize this compound by constructing the pyrrolidine ring from different cyclic or acyclic precursors. The reaction conditions vary depending on the specific synthetic route.
Functionalization of Preformed Pyrrolidine Rings: Another approach involves modifying preformed pyrrolidine rings, such as proline derivatives.
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this specific compound is limited.
Analyse Des Réactions Chimiques
Reactions::
Oxidation, Reduction, and Substitution: Like many organic compounds, can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve using oxidizing agents like KMnO₄ or PCC, while reduction could utilize reducing agents like LiAlH₄.
Major Products: The products formed from these reactions would include derivatives of the original compound, each with distinct properties.
Applications De Recherche Scientifique
Chemistry::
Dye Chemistry: The azo group in the compound makes it suitable for dye applications.
Materials Science: Researchers explore its use in materials like sensors or polymers.
Biological Activity: Investigate its potential as an antibacterial or antifungal agent.
Drug Development: Assess its pharmacological properties for potential drug candidates.
Colorants and Pigments: Due to its azo chromophore, it may find applications in coloring agents.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. understanding its interactions with molecular targets and pathways is crucial for drug development.
Propriétés
Numéro CAS |
141607-52-5 |
|---|---|
Formule moléculaire |
C15H22N4O |
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
(3-methyl-4-pyrrolidin-1-ylphenyl)-morpholin-4-yldiazene |
InChI |
InChI=1S/C15H22N4O/c1-13-12-14(16-17-19-8-10-20-11-9-19)4-5-15(13)18-6-2-3-7-18/h4-5,12H,2-3,6-11H2,1H3 |
Clé InChI |
PMOKZFSNCQMESD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N=NN2CCOCC2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



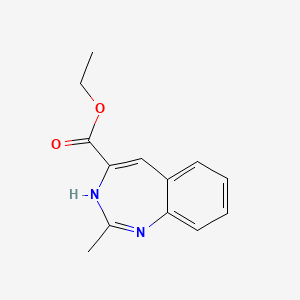
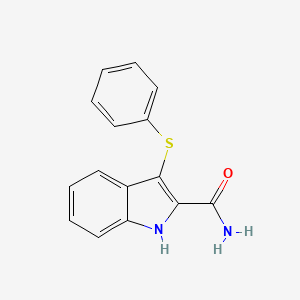
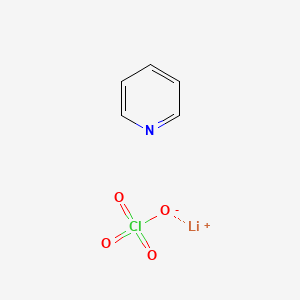


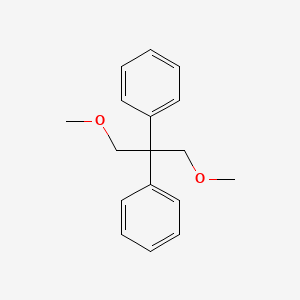
![1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14279314.png)
![2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol](/img/structure/B14279318.png)
![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)
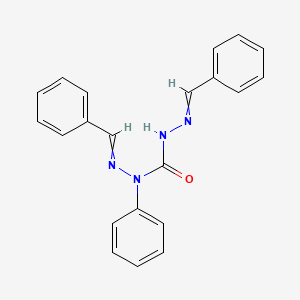
![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)


